molecular formula C12H14FNO2 B12232487 N-(4-fluoro-3-methoxyphenyl)cyclobutanecarboxamide

N-(4-fluoro-3-methoxyphenyl)cyclobutanecarboxamide

Cat. No.: B12232487
M. Wt: 223.24 g/mol
InChI Key: DJBXOEJJDUTHOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluoro-3-methoxyphenyl)cyclobutanecarboxamide is an organic compound with the molecular formula C12H14FNO2 This compound is characterized by the presence of a cyclobutanecarboxamide core attached to a 4-fluoro-3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-methoxyphenyl)cyclobutanecarboxamide typically involves the reaction of 4-fluoro-3-methoxyaniline with cyclobutanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to 40°C
  • Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-methoxyphenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Formation of N-(4-hydroxy-3-methoxyphenyl)cyclobutanecarboxamide.

    Reduction: Formation of N-(4-fluoro-3-methoxyphenyl)cyclobutylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-fluoro-3-methoxyphenyl)cyclobutanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-methoxyphenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)cyclobutanecarboxamide
  • N-(3-fluoro-4-methylphenyl)cyclobutanecarboxamide
  • N-(4-methoxyphenyl)cyclobutanecarboxamide

Uniqueness

N-(4-fluoro-3-methoxyphenyl)cyclobutanecarboxamide is unique due to the presence of both a fluoro and a methoxy group on the phenyl ring. This combination of substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

N-(4-fluoro-3-methoxyphenyl)cyclobutanecarboxamide

InChI

InChI=1S/C12H14FNO2/c1-16-11-7-9(5-6-10(11)13)14-12(15)8-3-2-4-8/h5-8H,2-4H2,1H3,(H,14,15)

InChI Key

DJBXOEJJDUTHOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2CCC2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.